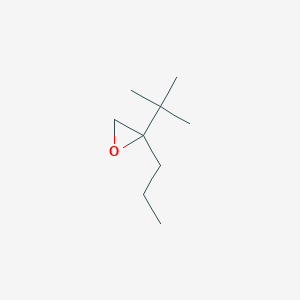
2-Tert-butyl-2-propyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-2-propyloxirane, also known as tert-butyl propyl epoxide, is a chemical compound that belongs to the class of epoxides. It is widely used in scientific research due to its unique chemical properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-2-propyloxirane is based on its ability to undergo ring-opening reactions with various nucleophiles, such as water, alcohols, and amines. This property allows it to react with biomolecules such as proteins and DNA, leading to potential therapeutic effects. Moreover, it can also act as an electrophile, reacting with nucleophiles to form covalent bonds.
Biochemical and Physiological Effects:
2-Tert-butyl-2-propyloxirane has been shown to exhibit various biochemical and physiological effects, depending on the context of its application. For instance, it has been demonstrated to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been shown to exhibit antibacterial and antiviral activities by disrupting the integrity of bacterial and viral membranes. Moreover, it can also act as a cross-linking agent for proteins, leading to the formation of stable protein-protein complexes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Tert-butyl-2-propyloxirane in lab experiments is its high reactivity and selectivity, allowing for the efficient synthesis of various organic compounds. Moreover, it has a relatively low toxicity, making it a safer alternative to other reactive chemicals. However, its high reactivity can also pose a challenge in terms of handling and storage, requiring specialized equipment and procedures to ensure safety.
Orientations Futures
There are numerous directions for future research on 2-Tert-butyl-2-propyloxirane, particularly in the areas of drug discovery and materials science. One potential direction is the development of novel derivatives with enhanced therapeutic properties, such as increased selectivity and potency. Additionally, it can be used as a building block for the preparation of novel materials with tailored properties, such as hydrogels and nanoparticles. Moreover, it can also be used as a tool for chemical biology, allowing for the selective modification of biomolecules for various applications.
Conclusion:
2-Tert-butyl-2-propyloxirane is a versatile chemical compound with numerous potential applications in scientific research. Its unique chemical properties and potential therapeutic effects make it a promising candidate for drug discovery, while its use as a building block for the preparation of novel materials can lead to the development of advanced materials with tailored properties. Further research on 2-Tert-butyl-2-propyloxirane is necessary to fully explore its potential and expand its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Tert-butyl-2-propyloxirane involves the reaction of 2-Tert-butyl-2-propyloxirane hydroperoxide with propene in the presence of a catalyst. The reaction is typically carried out under mild conditions, and the yield can be optimized by controlling the reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is a clear, colorless liquid with a characteristic odor.
Applications De Recherche Scientifique
2-Tert-butyl-2-propyloxirane has numerous applications in scientific research, particularly in the fields of organic synthesis, drug discovery, and materials science. It is commonly used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Moreover, it has been demonstrated to exhibit antitumor, antibacterial, and antiviral activities, making it a promising candidate for drug discovery. Additionally, it can be used as a cross-linking agent for the preparation of polymer materials with enhanced properties.
Propriétés
IUPAC Name |
2-tert-butyl-2-propyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-5-6-9(7-10-9)8(2,3)4/h5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWYEUWWEJIBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CO1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-2-propyloxirane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2558391.png)
![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(morpholino)methylene]benzenesulfonamide](/img/structure/B2558392.png)
![2-Chloro-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2558395.png)
![4-Amino-5-benzoyl-2-[(4-methoxybenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2558398.png)
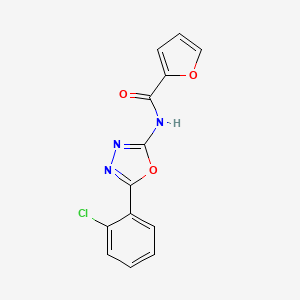
![1-(3,3-Diphenylpropyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2558400.png)

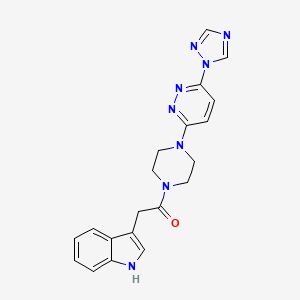
![2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2558406.png)
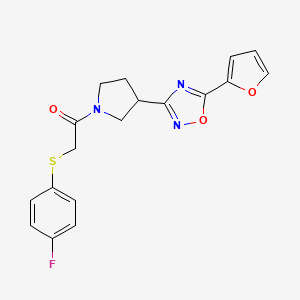
![5-(2-Oxo-2,3-dihydro-1h-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B2558411.png)

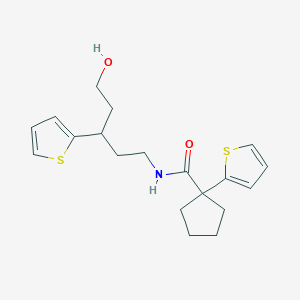
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B2558414.png)